Product packaging for 3-(4-Fluorophenyl)azetidine-1-carboxamide(Cat. No.:)

3-(4-Fluorophenyl)azetidine-1-carboxamide

Cat. No.: B13584486
M. Wt: 194.21 g/mol
InChI Key: XIWWDDUXQIRRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)azetidine-1-carboxamide (CAS 1203796-58-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a four-membered nitrogen heterocycle that is recognized as a privileged scaffold in the design of bioactive molecules . The incorporation of an azetidine ring, as seen in various therapeutic agents, is often pursued to improve the physicochemical properties of lead compounds, such as reducing lipophilicity and enhancing metabolic stability . The 4-fluorophenyl substituent attached to the azetidine core is a common pharmacophore that can influence molecular interactions and bioavailability. While specific biological data for this exact compound is not reported in the available literature, compounds based on the azetidine structure demonstrate a wide spectrum of biological activities. Research on analogous structures has shown potential in various areas, including the development of inhibitors for enzymes like monoacylglycerol lipase (MAGL) for neurological disorders , and as core structures in antiviral and anticancer agents . The azetidine-1-carboxamide moiety, in particular, is a key functional group in advanced drug discovery projects, such as in the design of potent c-Met kinase inhibitors for cancer treatment . This product is offered as a building block for chemical synthesis and a candidate for high-throughput screening. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2O B13584486 3-(4-Fluorophenyl)azetidine-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-(4-fluorophenyl)azetidine-1-carboxamide

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-7(2-4-9)8-5-13(6-8)10(12)14/h1-4,8H,5-6H2,(H2,12,14)

InChI Key

XIWWDDUXQIRRDN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N)C2=CC=C(C=C2)F

Origin of Product

United States

The Architectural Significance of the Azetidine Scaffold in Drug Discovery and Development

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. medwinpublishers.com Historically, the synthesis of these strained ring systems posed significant challenges, limiting their exploration. jmchemsci.com However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, leading to their increased prevalence in drug development programs. chemrxiv.orgnih.gov

Azetidine derivatives are found in a variety of natural products and have been incorporated into numerous synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. medwinpublishers.comjmchemsci.com The constrained nature of the azetidine ring imparts a degree of conformational rigidity to molecules, which can be advantageous for optimizing binding interactions with biological targets. This structural feature allows for the precise orientation of substituent groups in three-dimensional space, a critical factor in designing potent and selective drugs.

The incorporation of an azetidine moiety can also favorably modulate the physicochemical properties of a drug candidate. For instance, it can influence lipophilicity, solubility, and metabolic stability, all of which are key determinants of a compound's pharmacokinetic profile. researchgate.net The nitrogen atom within the azetidine ring can serve as a hydrogen bond acceptor or a point for further functionalization, providing a versatile handle for medicinal chemists to fine-tune the properties of a molecule.

The Versatile Role of Carboxamide Functionality in Bioactive Molecules

The carboxamide group is a ubiquitous functional group in pharmaceuticals and plays a crucial role in the biological activity of many drugs. nih.gov This functional group is characterized by a carbonyl group bonded to a nitrogen atom and is a key structural feature in a vast number of bioactive molecules, including peptides, natural products, and synthetic drugs. researchgate.net

One of the primary roles of the carboxamide group is its ability to participate in hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental to molecular recognition processes, enabling drug molecules to bind with high affinity and specificity to their protein targets.

Furthermore, the amide bond is relatively stable to hydrolysis, which contributes to the metabolic stability of drug molecules. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be beneficial for pre-organizing the molecule into a bioactive conformation for receptor binding. The carboxamide functionality can also influence a molecule's solubility and permeability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The versatility of the carboxamide group allows it to serve as a key pharmacophoric element or as a linker to connect different parts of a molecule. researchgate.net

The Strategic Incorporation of Fluorine in Pharmaceutical Design

Electronically, fluorine is the most electronegative element, and its presence can significantly alter the acidity or basicity of nearby functional groups, which can in turn affect a drug's binding affinity to its target. The strong carbon-fluorine bond is metabolically stable, and the introduction of fluorine at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the drug's half-life and bioavailability.

Moreover, fluorine substitution can modulate a molecule's lipophilicity, which is a critical parameter for its ability to cross cell membranes and the blood-brain barrier. The strategic placement of fluorine can therefore be used to optimize a drug's ADME properties. The ability of fluorine to form favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, further underscores its importance in drug design.

Contextualizing 3 4 Fluorophenyl Azetidine 1 Carboxamide in Azetidine Chemistry

Historical and Current Approaches to Azetidine Ring Construction

The construction of the strained azetidine ring has been approached through various synthetic strategies. magtech.com.cnrsc.org Classical methods often involve intramolecular nucleophilic substitution reactions (S N 2) or the reduction of β-lactams (azetidin-2-ones). magtech.com.cnchemrxiv.org However, these methods can be limited by functional group tolerance and the need for specific precursors. chemrxiv.org Consequently, modern organic synthesis has seen the emergence of more sophisticated and versatile methodologies, including cycloaddition reactions, ring contractions, and strain-release strategies, which offer improved control over substitution patterns and stereochemistry. rsc.orgmagtech.com.cn

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the azetidine core. rsc.org Among these, the [2+2] cycloaddition is particularly prominent.

The Staudinger synthesis , a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. mdpi.comresearchgate.net The reaction typically proceeds through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com The stereochemistry of the resulting β-lactam is a critical aspect of this reaction, with the potential to form cis or trans isomers depending on the reactants and reaction conditions. researchgate.net

Another significant approach is the aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. chemrxiv.orgrsc.orgresearchgate.net This method allows for the direct synthesis of azetidines. rsc.org Recent advancements have utilized visible light and photocatalysts, such as iridium-based complexes, to mediate this reaction under mild conditions. rsc.orgchemrxiv.org This photosensitized approach often operates via a triplet energy transfer mechanism, providing access to highly functionalized azetidines with good functional group tolerance. chemrxiv.org

Cycloaddition MethodReactantsProductKey Features
Staudinger Synthesis Ketene + Imineβ-Lactam (Azetidin-2-one)Forms β-lactam precursor; stereoselectivity is a key consideration. mdpi.comresearchgate.net
Aza Paternò–Büchi Alkene + ImineAzetidinePhotochemical reaction; can be catalyzed by visible light photocatalysts. chemrxiv.orgrsc.org
Lee's Rh(I)-catalyzed Terminal Alkyne + Imine2-AzetidinoneOxygenative [2+2] cycloaddition. rsc.org
Schindler's photocycloaddition 2-Isoxazoline-3-carboxylate + AlkeneAzetidineUses visible light and an Ir(III) photocatalyst via triplet energy transfer. rsc.org

Ring Contraction Methodologies for Azetidine Derivatives

Ring contraction offers an alternative pathway to the azetidine skeleton, starting from more readily available five-membered rings. magtech.com.cn A notable example is the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgnih.gov This transformation is proposed to occur via nucleophilic addition to the amide carbonyl, followed by an intramolecular S N 2 cyclization that expels the bromide ion, resulting in the smaller, four-membered ring. rsc.org This method has proven versatile, allowing for the incorporation of various nucleophiles, such as alcohols and amines, to yield α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org

Strain-Release Strategies in Azetidine Formation

The high ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of azetidines. rsc.org Azabicyclo[1.1.0]butanes (ABBs) are highly strained precursors that undergo facile ring-opening reactions to produce functionalized azetidines. chemrxiv.orgchemrxiv.orgnih.gov The release of strain energy facilitates the formation of two new bonds in a single step. chemrxiv.org

For instance, the reaction of ABBs with radical intermediates, generated via visible-light photocatalysis, can lead to densely functionalized azetidines in high yields. chemrxiv.orgchemrxiv.org Another approach involves the reaction of azabicyclo[1.1.0]butyl carbinols with activating agents like triflic anhydride, which triggers a semipinacol rearrangement to yield keto-substituted azetidines. nih.gov These strain-release strategies are powerful for creating complex and substituted azetidine scaffolds that may be difficult to access through other means. rsc.orgnih.gov

Strain-Release PrecursorMethodResulting ProductKey Features
Azabicyclo[1.1.0]butane (ABB) Radical Strain-Release PhotocatalysisDensely functionalized azetidinesMild, visible-light-driven method. chemrxiv.orgchemrxiv.org
Azabicyclo[1.1.0]butyl Carbinols N-activation followed by Semipinacol RearrangementKeto 1,3,3-substituted azetidinesDivergent synthesis pathways are possible depending on the activating agent. nih.gov
Azabicyclo[1.1.0]butane (ABB) Reaction with organometallic species3-Arylated azetidine intermediatesEnables selective formation of 3-substituted azetidines. rsc.org

Stereoselective and Regioselective Synthetic Pathways to Functionalized Azetidines

Control over stereochemistry and regiochemistry is paramount in modern synthetic chemistry, particularly for the synthesis of chiral molecules for pharmaceutical applications. Several methods have been developed to produce functionalized azetidines with high levels of stereocontrol.

A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines. acs.org Gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov Furthermore, organometallic routes followed by metal-catalyzed asymmetric hydrogenation have been used to synthesize a library of 2-azetidinylcarboxylic acids, which are non-natural amino acids with applications in peptide synthesis. acs.org

Strategies for Introduction of the 4-Fluorophenyl Moiety

For the synthesis of this compound, the 4-fluorophenyl group can be introduced at various stages. A common and convergent strategy involves using a building block that already contains the 4-fluorophenyl moiety. For example, in a Staudinger-type cycloaddition, an imine derived from 4-fluorobenzaldehyde (B137897) could be reacted with a suitable ketene. Similarly, in an aza Paternò–Büchi reaction, 4-fluorostyrene (B1294925) could serve as the alkene component. This approach incorporates the desired substituent from the outset.

An alternative strategy is to functionalize a pre-formed azetidine ring. For instance, a 3-phenylazetidine (B587272) derivative could be synthesized first, followed by the introduction of the fluorine atom onto the phenyl ring. This latter approach falls under the category of late-stage functionalization.

Late-Stage Fluorination Approaches

Late-stage fluorination is a powerful strategy in medicinal chemistry for the rapid synthesis of fluorinated analogues of complex molecules for property optimization. nih.govacs.org Introducing a fluorine atom, particularly the positron-emitting isotope ¹⁸F for PET imaging, often requires specialized methods. nih.govresearchgate.net

Several methods exist for the late-stage fluorination of aryl groups. rsc.org These include:

Nucleophilic Aromatic Substitution (S N Ar): This is a common method but is often challenging on electron-rich aromatic rings. acs.orgresearchgate.net Precursors such as aryl diazonium salts or iodonium (B1229267) salts can facilitate this transformation. nih.govresearchgate.net

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are frequently used to mediate the fluorination of aryl precursors like arylboronic acids, aryl stannanes, or aryl triflates. nih.govresearchgate.netrsc.org For example, silver-catalyzed fluorination of aryl stannanes has proven effective for complex molecules, while palladium-catalyzed methods are applicable to more readily available aryl halides. nih.govacs.org

Deoxyfluorination of Phenols: Reagents like PhenoFluor have been developed for the direct conversion of phenols to aryl fluorides. This method is effective even for electron-rich phenols where traditional S N Ar reactions may fail. nih.govacs.org

These late-stage approaches offer the flexibility to synthesize a common phenylazetidine intermediate and then introduce the fluorine atom, allowing for the diversification of analogues from a single precursor.

Late-Stage Fluorination MethodPrecursorReagents/CatalystsKey Features
Nucleophilic Aromatic Substitution Aryl Diazonium/Iodonium SaltsFluoride Source (e.g., CsF, KF)Effective for activated aromatic systems. nih.govresearchgate.net
Palladium-Catalyzed Fluorination Aryl Triflates, Arylboronic acidsPd(0) catalyst, Fluoride SourceBroad applicability to readily available starting materials. nih.govrsc.org
Silver-Catalyzed Fluorination Aryl StannanesAg(I) catalyst, Fluoride SourceTolerates a wide variety of functional groups. nih.gov
Deoxyfluorination PhenolsPhenoFluorEffective for electron-rich phenols. nih.govacs.org

Incorporation of Pre-fluorinated Building Blocks

A primary strategy for synthesizing this compound involves the use of pre-fluorinated building blocks. This approach ensures the precise placement of the fluorine atom and avoids potentially harsh or non-selective late-stage fluorination reactions. researchgate.netnih.gov The synthesis typically begins with a commercially available starting material that already contains the 4-fluorophenyl moiety.

One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.com This involves reacting an azetidine-based substrate, for example, a protected 3-bromo- (B131339) or 3-triflyloxyazetidine, with 4-fluorophenylboronic acid. This method offers high efficiency and functional group tolerance. mdpi.com Another approach involves the arylation of N-protected azetidine-3-carboxylic acid derivatives. nih.govnih.gov For instance, a Pd-catalyzed cross-coupling between a protected (N-benzylazetidin-3-yl) carboxylate and a 4-fluorophenyl halide can efficiently generate the 3-(4-fluorophenyl)azetidine (B584689) core. nih.gov

Alternatively, the entire 3-(4-fluorophenyl) fragment can be constructed and then used in a cyclization reaction to form the azetidine ring. This could involve the synthesis of a suitable γ-amino alcohol or γ-haloamine precursor bearing the 4-fluorophenyl group, followed by an intramolecular SN2 reaction to close the four-membered ring. clockss.orgfrontiersin.org

Table 1: Example Strategies for Incorporating Pre-fluorinated Building Blocks

Starting Material (Pre-fluorinated) Key Reaction Type Intermediate Product Reference
4-Fluorophenylboronic Acid Suzuki-Miyaura Cross-Coupling N-Boc-3-(4-fluorophenyl)azetidine mdpi.com
1-Bromo-4-fluorobenzene Pd-catalyzed C-N Coupling N-Boc-3-(4-fluorophenyl)azetidine nih.gov

Methods for Carboxamide Formation

Once the 3-(4-fluorophenyl)azetidine core is synthesized, the final step is the formation of the carboxamide group at the N-1 position. This transformation can be achieved through several established amidation methods.

Direct amidation involves reacting the secondary amine of the 3-(4-fluorophenyl)azetidine ring with a suitable reagent to install the -C(O)NH₂ group. A classical method involves the reaction with an isocyanate or a precursor thereof. For instance, reacting the azetidine with nitrourea (B1361781) in a suitable solvent can yield the desired carboxamide, a method that has been documented for other azetidine derivatives. google.com Another approach is the direct reaction with isocyanic acid (HNCO), often generated in situ.

Modern direct amidation techniques often require activating a carboxylic acid or its equivalent. mdpi.com However, for the specific formation of a terminal carboxamide (-CONH₂), direct reaction with a carbamoylating agent is more common. The thermal condensation of the azetidine with urea (B33335) can also be a viable, albeit high-temperature, method. sci-hub.se

Peptide coupling reagents are widely used to form amide bonds and can be adapted for the synthesis of azetidine-1-carboxamides. organic-chemistry.org This strategy involves coupling the 3-(4-fluorophenyl)azetidine with a protected form of ammonia (B1221849) or an appropriate carbamic acid derivative.

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. organic-chemistry.org Other phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents like HBTU can also facilitate this transformation under mild conditions. organic-chemistry.org The reaction typically involves activating a carbamic acid derivative, such as Boc-NH₂, and then introducing the azetidine nucleophile. The subsequent removal of the protecting group (e.g., Boc) yields the final product.

Table 2: Comparison of Carboxamide Formation Methods

Method Reagent(s) Conditions Advantages Disadvantages
Reaction with Nitrourea Nitrourea, Ethanol/CH₂Cl₂ Room Temperature Direct, one-step Use of potentially hazardous reagent
Peptide Coupling Boc-NH₂, EDC, HOBt Room Temperature, Anhydrous solvent Mild conditions, high yield, broad compatibility Multi-step (requires deprotection), expensive reagents

Purification and Isolation Techniques for this compound

The purification and isolation of the final compound and its synthetic intermediates are critical for obtaining a product of high purity. Standard laboratory techniques are employed, tailored to the physicochemical properties of the specific compounds. researchgate.net

Intermediates, such as N-protected 3-(4-fluorophenyl)azetidine, are often purified using silica (B1680970) gel column chromatography. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is typically used as the eluent system to separate the desired product from unreacted starting materials and byproducts. nih.gov

The final product, this compound, is often a crystalline solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. This method is effective for removing minor impurities and obtaining a highly pure, crystalline material.

Filtration is used to isolate solid products after precipitation or crystallization. google.com The isolated solid is typically washed with a cold, non-solubilizing solvent to remove residual impurities before being dried under vacuum. The purity of the final compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Novel Synthetic Catalysis and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These principles are applicable to the synthesis of this compound.

Novel Catalysis:

C-H Amination: Modern approaches to azetidine synthesis include intramolecular C(sp³)–H amination reactions catalyzed by transition metals like palladium or rhodium. rsc.orgnsf.gov Such a strategy could potentially construct the azetidine ring from a linear precursor containing the 4-fluorophenyl group in a highly atom-economical fashion.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming strained rings. An intermolecular [2+2] photocycloaddition, or aza Paterno-Büchi reaction, could be envisioned for constructing the azetidine core under mild conditions. rsc.org

Green Chemistry Considerations:

Solvent Choice: Utilizing greener solvents, such as cyclopentyl methyl ether (CPME), or conducting reactions in aqueous media can significantly reduce the environmental impact of the synthesis. rsc.orgacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Catalytic methods are often superior to stoichiometric reactions in this regard. ucl.ac.uk

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing. acs.org This technology could be applied to key steps, such as the formation of the azetidine ring or the final amidation, to create a more efficient and sustainable manufacturing process.

Catalytic Direct Amidation: The development of catalysts for the direct condensation of amines and carboxylic acids (or their equivalents) without the need for stoichiometric activating agents is a key area of green chemistry research. mdpi.comucl.ac.uk Applying such a catalyst to the carboxamide formation step would eliminate significant chemical waste.

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of a molecule is paramount for its recognition by a biological target. The inherent rigidity and puckered conformation of the azetidine ring in the this compound scaffold significantly limit the molecule's conformational flexibility. This restriction pre-orients the substituents at the 1 and 3 positions into defined spatial vectors, which can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor. enamine.net

Stereochemistry at the 3-position of the azetidine ring is a critical determinant of biological activity. The introduction of a chiral center at this position means that enantiomers (R and S isomers) can exhibit markedly different biological profiles. One enantiomer may fit optimally into a binding pocket, while the other may bind with lower affinity or not at all. For instance, in studies of related azetidinone derivatives, the stereochemistry of the ring was found to be important for antiviral activity and selectivity. nih.gov The trans-isomer of a 3-methyl-4-fluorophenyl derivative displayed selective action against specific viruses, while the cis-isomer was active against a different virus, highlighting that subtle changes in the spatial orientation of key pharmacophoric groups can drastically alter target recognition. nih.gov

Table 1: Stereoisomer Activity in Azetidinone Analogues

Compound Isomer Target Virus Selectivity Implication for SAR
trans-11f Coronavirus CoV-229, Cytomegalovirus HMCV Stereochemistry dictates target specificity.
cis-11f Influenza A (H1N1) Minor changes in 3D structure can switch biological activity.

Source: Data adapted from related azetidinone studies. nih.gov

Influence of the Azetidine Ring System on Target Binding

The azetidine ring is a "privileged" scaffold in medicinal chemistry, valued for providing a rigid framework for orienting substituents. nih.govrsc.org Compared to larger rings like pyrrolidine (B122466) or piperidine (B6355638), the four-membered azetidine ring has a lower molecular weight, which can improve ligand efficiency (LE). nih.gov Its ring strain, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the highly strained aziridine (B145994) ring, yet it retains a unique reactivity that can be leveraged for synthesis. rsc.org

The nitrogen atom within the azetidine ring is a key feature, offering a site for synthetic modification and potentially acting as a hydrogen bond acceptor or a basic center for ionic interactions with acidic residues in a receptor's binding site. nih.gov The choice of the azetidine ring over other cyclic amines can significantly impact potency and pharmacokinetic properties. In some medicinal chemistry programs, N-linked heteroaryl azetidines have demonstrated superior drug profiles compared to analogues with larger pyrrolidine or piperidine rings. nih.gov The constrained nature of the azetidine can lock the molecule into a bioactive conformation, enhancing its binding affinity. enamine.netresearchgate.net

Modulation of Biological Activity by 4-Fluorophenyl Substitution

The 4-fluorophenyl group is a common substituent in drug design, and its role in the this compound scaffold is multifaceted. The fluorine atom is small and highly electronegative, and its substitution onto the phenyl ring can influence the molecule's properties in several ways.

Electronic Effects : The electron-withdrawing nature of fluorine can alter the pKa of other functional groups and modify the electronic character of the aromatic ring, potentially influencing pi-stacking or cation-pi interactions with the target protein.

Metabolic Stability : Fluorine substitution at the para-position can block a common site of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby increasing the compound's metabolic stability and half-life. cambridgemedchemconsulting.com

Binding Interactions : The fluorine atom can participate in specific, non-covalent interactions such as hydrogen bonds with suitable donors or halogen bonds, which can contribute to binding affinity. The entire fluorophenyl group can engage in hydrophobic interactions within the receptor pocket.

SAR studies on various compound series show the diverse effects of this substitution. For example, in a series of dopamine (B1211576) transporter (DAT) inhibitors, the presence of bis(4-fluorophenyl) groups was critical for high binding affinity. nih.gov In another study on azetidinone derivatives, a 3-methyl-4-fluorophenyl scaffold was identified as an important pharmacophore for antiviral activity. nih.gov The replacement of the 4-fluoro substituent with other groups, such as chloro or methoxy, can help to probe the specific requirements of the binding pocket.

Role of the Carboxamide Linker in Ligand-Receptor Interactions

The carboxamide linker connecting the azetidine ring to other parts of a molecule plays a crucial role in mediating ligand-receptor interactions. The amide bond is relatively rigid and planar due to resonance, which restricts the rotational freedom between its constituent parts. This rigidity helps to maintain a well-defined distance and orientation between the azetidine-phenyl moiety and other pharmacophoric elements.

The carboxamide group itself is an excellent hydrogen bonding motif. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. These interactions are often critical for anchoring the ligand within the active site of a receptor. rsc.org The importance of the linker is highlighted in the development of STAT3 inhibitors, where progression from a proline-based linker to an (R)-azetidine-2-carboxamide linker led to more potent compounds. nih.gov Further modifications to the carboxamide, such as creating methyl esters or other derivatives, can be used to fine-tune properties like cell permeability and potency. nih.gov The nature of the linker can also influence whether a compound acts as an agonist or antagonist at a given receptor.

Rational Design and Synthesis of Derivatives for SAR Exploration

The systematic exploration of SAR for the this compound scaffold relies on the rational design and synthesis of new analogues. researchgate.net This process often begins with a lead compound, which is then systematically modified to probe the importance of each structural feature.

Modern synthetic methods allow for the efficient creation of diverse libraries of azetidine derivatives. rsc.org For example, palladium-catalyzed C-H amination can be used to form the azetidine ring, while various coupling reactions can be employed to modify the substituents at the 1 and 3 positions. rsc.org

Table 2: General Strategies for SAR Exploration

Molecular Component Synthetic Modification Strategy Purpose of Modification
Azetidine Ring N-alkylation, N-arylation Explore interactions of the nitrogen substituent.
4-Fluorophenyl Group Substitution at other positions (ortho, meta); replacement of fluorine with other halogens (Cl, Br) or functional groups (CH₃, OCH₃). Probe steric and electronic requirements of the aromatic binding pocket.
Carboxamide Linker Inversion of the amide, replacement with bioisosteres (e.g., sulfonamide, reverse amide), modification of N-substituents. Alter hydrogen bonding patterns, conformation, and stability.

Source: Based on general principles of medicinal chemistry and rational drug design. nih.govnih.gov

The synthesis of these derivatives allows chemists to build a comprehensive SAR map. For example, a series of N-substituted analogues can reveal the optimal size and electronic properties for the group attached to the azetidine nitrogen. nih.gov Similarly, varying the substitution on the phenyl ring can define the boundaries and properties of the corresponding hydrophobic pocket in the target protein. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's potency, selectivity, or pharmacokinetic profile while retaining its primary mode of action. drughunter.comnih.gov A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which allows it to produce broadly similar biological effects. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements can be considered:

4-Fluorophenyl Group : This moiety can be replaced with other aromatic or heteroaromatic rings to explore alternative interactions. For example, replacing the phenyl ring with a pyridyl or thiophene (B33073) ring can introduce new hydrogen bonding capabilities or alter the molecule's dipole moment. cambridgemedchemconsulting.com

Carboxamide Linker : The amide bond is often a liability for metabolic degradation by proteases. It can be replaced with more stable bioisosteres such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or trifluoroethylamines. drughunter.comnih.gov These groups can mimic the hydrogen bonding capacity and geometry of the amide while offering improved metabolic stability.

Azetidine Ring : The azetidine ring itself can be replaced by other small, constrained rings like oxetane, cyclobutane, or even a different regioisomer of azetidine to fine-tune the spatial projection of the substituents.

Table 3: Potential Bioisosteric Replacements

Original Moiety Potential Bioisostere(s) Rationale for Replacement
Carboxamide 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Acylsulfonamide, Trifluoroethylamine Improve metabolic stability, alter hydrogen bonding vectors, modulate physicochemical properties. drughunter.comnih.gov
4-Fluorophenyl Pyridyl, Thienyl, 4-Chlorophenyl, Cyclohexyl Modify aromatic interactions, introduce H-bond acceptors, alter electronics and lipophilicity. cambridgemedchemconsulting.com
Azetidine Oxetane, Cyclobutane, Pyrrolidine Modulate ring pucker, alter angle of substituents, change basicity.

Source: Based on established principles of bioisosterism in drug design. cambridgemedchemconsulting.comdrughunter.comnih.gov

The successful application of bioisosteric replacement can lead to analogues with superior drug-like properties, such as enhanced oral bioavailability, reduced toxicity, or improved target selectivity.

In Vitro Pharmacological Profiling Strategies

In vitro studies have been instrumental in elucidating the pharmacological profile of this compound.

Enzyme Inhibition Assays

Currently, there is no publicly available scientific literature detailing the screening of this compound against a panel of enzymes. Therefore, its enzyme inhibition profile remains uncharacterized.

Receptor Binding and Modulation Studies

Investigations into the interaction of this compound with G protein-coupled receptors have identified it as an antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). google.com This receptor is primarily expressed on mast cells and is implicated in non-allergic hypersensitivity reactions and neurogenic inflammation.

The antagonistic activity of the compound was quantified through several in vitro assays, as detailed in the following table. google.com

AssayEndpointActivity (IC50)
MRGPRX2 FLIPRInhibition of Calcium Flux>0.1 nM but ≤100 nM
IP1 HTRFInhibition of Inositol (B14025) Monophosphate Accumulation>0.1 nM but ≤100 nM
MRGPRX2 β-Arrestin RecruitmentInhibition of β-Arrestin Translocation>0.1 nM but ≤100 nM

Cellular Pathway Modulation in Model Systems

The functional consequence of MRGPRX2 antagonism by this compound has been demonstrated in cellular models. By inhibiting the activation of MRGPRX2, the compound effectively blocks the downstream signaling cascades that lead to mast cell degranulation and the release of pro-inflammatory mediators. google.com The assays measuring inhibition of calcium flux, inositol monophosphate accumulation, and β-arrestin recruitment all serve as indicators of the compound's ability to modulate these cellular pathways. google.com

Identification of Specific Biological Targets for this compound

Based on the available preclinical data, the specific biological target of this compound is the Mas-related G protein-coupled receptor X2 (MRGPRX2). google.com Its antagonist activity at this receptor is potent, with IC50 values in the nanomolar range. google.com

Mechanistic Elucidation of Observed Preclinical Activities

The observed preclinical activities of this compound are a direct result of its antagonism of MRGPRX2.

Intracellular Signaling Cascades

The binding of this compound to MRGPRX2 inhibits the canonical G protein-dependent signaling pathway, as evidenced by the reduction in inositol monophosphate (IP1) accumulation, a downstream product of Gαq activation. google.com Furthermore, its ability to block calcium mobilization confirms the disruption of this key intracellular signaling event. google.com The compound also interferes with the G protein-independent signaling pathway by preventing the recruitment of β-arrestin to the receptor. google.com These actions collectively prevent the initiation of the signaling cascades that are responsible for the physiological responses mediated by MRGPRX2 activation.

Cell-Based Functional Assays (excluding human trials)

The primary biological target for the azetidine carboxamide class of compounds, including this compound, is the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key regulator of the endocannabinoid signaling pathway, responsible for the degradation of fatty acid amides such as the endogenous cannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH leads to increased levels of AEA and other bioactive lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.

A common method to assess FAAH inhibition is through a fluorometric assay. This involves incubating the enzyme preparation with the test compound and a fluorogenic substrate, such as arachidonyl-7-amino, 4-methylcoumarin (B1582148) amide (AAMCA). The enzymatic activity of FAAH cleaves the substrate, releasing a fluorescent product that can be quantified to determine the rate of inhibition. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50).

Research on a closely related N-(pyridazin-3-yl)azetidine-1-carboxamide core demonstrated significant inhibitory activity against human FAAH. For instance, one analogue from this series exhibited an IC50 value of 38 nM after a one-hour pre-incubation period, indicating a time-dependent inhibition mechanism. This suggests that these compounds may act as irreversible or slowly reversible inhibitors, which is a characteristic of many potent FAAH inhibitors that form a covalent bond with the catalytic serine residue (Ser241) of the enzyme.

Compound AnalogueAssay TypeEnzyme SourceSubstrateInhibition Potency (IC50)Mechanism of Action
N-(pyridazin-3-yl)azetidine-1-carboxamide analogueFluorescent AssayHuman FAAH (microsomal preparation)Not Specified38 nM (after 1h pre-incubation)Time-dependent inhibition
VER-156084 (tetrasubstituted azetidine urea)Not SpecifiedHuman FAAHNot Specified1031 nM (after 1h pre-incubation)Time-dependent inhibition

Preclinical Pharmacokinetic and Metabolic Profiling of 3 4 Fluorophenyl Azetidine 1 Carboxamide

In Vitro Transporter Interaction Studies (Efflux and Uptake)

There is no available information from in vitro studies to determine whether 3-(4-Fluorophenyl)azetidine-1-carboxamide (B6246108) is a substrate or inhibitor of key efflux transporters (such as P-glycoprotein or BCRP) or uptake transporters (such as OATPs, OATs, or OCTs). Such studies are critical in predicting potential drug-drug interactions and understanding the compound's disposition.

Metabolite Identification and Profiling in Preclinical In Vitro and In Vivo Systems

No studies have been published that identify or profile the metabolites of this compound in preclinical in vitro systems (e.g., liver microsomes, hepatocytes) or in in vivo animal models. This information is essential for understanding the metabolic pathways and identifying any potentially active or toxic metabolites.

Preclinical Animal Pharmacokinetic (PK) Studies

Specific preclinical pharmacokinetic parameters for this compound in animal models are not available in the public domain.

Absorption and Bioavailability

Data regarding the oral absorption and bioavailability of this compound in any preclinical species have not been reported.

Distribution (e.g., Blood-to-Plasma Ratio, Tissue Distribution)

There is no available information on the distribution characteristics of this compound, such as its blood-to-plasma ratio or its distribution into various tissues.

Elimination and Excretion Pathways

The routes and rates of elimination and excretion of this compound from the body in preclinical models have not been described in the available literature.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Without foundational pharmacokinetic data, no pharmacokinetic-pharmacodynamic (PK/PD) models for this compound in preclinical species have been developed or published. Such models are crucial for relating drug exposure to its pharmacological effect and for predicting efficacious dosing regimens.

Computational Chemistry and Molecular Modeling for 3 4 Fluorophenyl Azetidine 1 Carboxamide

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Fluorophenyl)azetidine-1-carboxamide (B6246108), this method would be employed to investigate its binding affinity and interaction patterns with hypothetical biological targets.

Research Focus:

Binding Pose Prediction: To understand how the molecule fits into the active site of a receptor or enzyme.

Interaction Analysis: To identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex.

Virtual Screening: To screen large libraries of compounds against a target to identify potential hits.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible conformations of the ligand within the binding site and score them based on a scoring function, which estimates the binding affinity.

Hypothetical Docking Interaction Data

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Enzyme X-8.5TYR 123, SER 98Hydrogen Bond
Receptor Y-7.2LEU 254, PHE 301Hydrophobic Interaction
Ion Channel Z-6.9ASP 150Electrostatic Interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, a QSAR study would involve a dataset of structurally similar compounds with known biological activities.

Methodology:

Data Collection: Gathering a series of analogous compounds with measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide insights into its reactivity, stability, and spectroscopic properties.

Key Parameters from DFT Calculations:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

Optimized Geometry: DFT can determine the most stable 3D conformation of the molecule.

Hypothetical DFT Data for this compound

ParameterCalculated Value (Hypothetical)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.1 Debye

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. An MD simulation of the this compound-target complex, obtained from molecular docking, would reveal the stability of the binding pose and the flexibility of the complex.

Insights from MD Simulations:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the complex.

Interaction Dynamics: MD simulations can show how intermolecular interactions, such as hydrogen bonds, evolve over time.

Conformational Changes: These simulations can reveal any conformational changes in the protein or ligand upon binding.

In Silico ADME and Predictive Toxicology

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology predictions are crucial for evaluating the drug-likeness of a compound. nih.gov Various computational models and software are used to predict these properties for this compound based on its chemical structure.

Predicted ADME Properties:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption would be predicted to assess oral bioavailability.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding would indicate how the compound distributes in the body.

Metabolism: The models would predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Predictions would estimate the renal clearance of the compound.

Predictive Toxicology:

Computational tools would be used to predict potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity. This early-stage assessment helps in identifying potential liabilities of a drug candidate.

Hypothetical In Silico ADME/Tox Profile

PropertyPredicted Value/Outcome (Hypothetical)
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityLow
CYP2D6 InhibitionNon-inhibitor
hERG InhibitionLow risk
Ames MutagenicityNon-mutagenic

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Routes for Advanced Analogues

The synthesis of azetidine (B1206935) derivatives presents considerable challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.com While methods like cycloaddition and cyclization are primary strategies for forming the azetidine core, there is a pressing need for more efficient and versatile synthetic routes to generate advanced analogues of 3-(4-fluorophenyl)azetidine-1-carboxamide (B6246108). medwinpublishers.com

A key difficulty lies in accessing enantioenriched forms of substituted azetidines, which is crucial for developing compounds with improved potency and selectivity. nih.gov Future research should prioritize the development of novel stereoselective synthetic methodologies. The adaptation of existing protocols, such as the Kinugasa reaction for creating N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, could be explored for generating diverse libraries of analogues. nih.gov Furthermore, innovative strategies like the intramolecular aminolysis of epoxy amines, catalyzed by agents such as Lanthanum (III) triflate, offer promising avenues for constructing the azetidine ring with high regioselectivity. frontiersin.org

The creation of spirocyclic azetidines, which introduce greater three-dimensionality and can improve drug-like properties, represents another important direction. mdpi.com The development of robust synthetic pathways to novel spirocyclic scaffolds containing the 3-(4-fluorophenyl)azetidine (B584689) core could lead to compounds with unique biological activity profiles. mdpi.com Additionally, harnessing reactions like the aza-Michael addition can facilitate the synthesis of new heterocyclic amino acid derivatives incorporating the azetidine ring, expanding the chemical space for drug discovery. nih.gov

Synthetic Strategy Description Potential Application for Analogues Reference
Intramolecular Aminolysis La(OTf)3-catalyzed regioselective ring-opening of cis-3,4-epoxy amines to form the azetidine ring.Efficient construction of the core azetidine scaffold with various substituents. frontiersin.org
Kinugasa Reaction Reaction of nitrones with terminal alkynes to synthesize β-lactams (azetidin-2-ones).Generation of a wide array of N-substituted 3-aryl azetidinone analogues. nih.gov
Aza-Michael Addition Addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates.Creation of functionalized 3-substituted azetidines for further diversification. nih.gov
Strain-Release Reactions Utilizing reagents like azabicyclo[1.1.0]butane (ABB) for late-stage azetidinylation.Introduction of the azetidine moiety into complex molecules. acs.org

Deeper Mechanistic Insights into Biological Activities

Azetidine derivatives have been reported to possess a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govmedwinpublishers.comacgpubs.org For this compound and its analogues, a critical future challenge is to move beyond preliminary activity screening to a deep, mechanistic understanding of how these compounds interact with their biological targets.

For instance, certain azetidine amides have shown potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling. nih.govacs.org Future studies must elucidate the precise binding mode of these inhibitors to the STAT3 protein. Understanding the molecular interactions, conformational changes, and the specific domains involved is essential for designing next-generation inhibitors with enhanced potency and specificity. nih.gov

Similarly, in the context of antiviral activity, some 3-arylazetidin-2-one derivatives have demonstrated inhibitory effects against viruses like human coronavirus. nih.gov The exact viral or host proteins targeted by these compounds remain largely unknown. Mechanistic studies are required to identify the target and unravel the pathway through which viral replication is inhibited. This knowledge is fundamental for optimizing the antiviral efficacy of this chemical class.

Application of Advanced Preclinical Models (excluding human trials)

To accurately predict the therapeutic potential of this compound analogues, it is imperative to move beyond simple in vitro assays and utilize more sophisticated preclinical models. These advanced models can provide a more comprehensive understanding of a compound's efficacy and biological effects in a system that better mimics complex physiological environments.

For anticancer applications, the use of three-dimensional (3D) cell culture models, such as tumor spheroids or organoids, is a crucial next step. These models replicate the complex cell-cell and cell-matrix interactions found in solid tumors more accurately than traditional 2D cell cultures. mdpi.com Evaluating analogues in these systems can offer more reliable insights into their ability to penetrate tumor tissue and exert cytotoxic effects.

Development of High-Throughput Screening Methodologies

The discovery of novel, biologically active azetidine-based compounds is often accelerated by the ability to screen large libraries of derivatives against specific biological targets. youtube.com A significant challenge is the development of robust high-throughput screening (HTS) assays tailored to the targets of interest for this compound analogues.

Developing HTS-amenable chemical reactions is a key aspect of this endeavor. rsc.org For example, integrating "click chemistry" compatibility into the synthesis of azetidine libraries would allow for the rapid generation of diverse compounds suitable for direct in situ screening. rsc.org The use of state-of-the-art automation platforms, which can test over a million compounds per day, can dramatically accelerate the initial stages of drug discovery. youtube.com These platforms combine robotics and advanced data handling to efficiently identify potential drug candidates from vast chemical libraries. youtube.com

Screening Technology Description Advantage for Azetidine Research Reference
Automated Robotics Use of robotic systems to perform millions of tests against a disease target.Massively increases the speed and scale of screening azetidine libraries. youtube.com
Acoustic Technology Contactless liquid transfer using sound waves to dispense nanoliter volumes.Reduces contamination risk, increases speed, and minimizes compound and reagent usage. youtube.com
In Situ "Click" Chemistry High-throughput synthesis of inhibitor libraries directly in the screening plates.Allows for rapid generation and testing of diverse azetidine-based triazole products. rsc.org
Cell-Based Permeability Assays HTS methods like BBB-PAMPA and Caco-2 to predict passive diffusion and permeability.Enables early assessment of drug-like properties for CNS-focused or orally administered compounds. nih.gov

Addressing Specificity and Selectivity Challenges in Target Modulation

A universal challenge in drug development is ensuring that a compound selectively interacts with its intended target to maximize therapeutic effects while minimizing off-target side effects. For analogues of this compound, achieving high specificity and selectivity is a critical area for future research.

In the context of STAT3 inhibition, while some azetidine analogues show preferential disruption of STAT3:STAT3 homodimers over other STAT dimers, further optimization is needed. nih.gov Future medicinal chemistry efforts should focus on designing compounds that can distinguish between highly homologous protein family members. This requires a detailed understanding of structural differences in the binding sites that can be exploited to achieve greater selectivity.

For compounds targeting enzymes or receptors in pathogens, selectivity against the human counterparts is paramount. For instance, if an azetidine derivative is found to inhibit a bacterial enzyme, it is crucial to conduct counter-screening against homologous human enzymes to ensure a sufficient therapeutic window. This proactive approach to addressing selectivity will be vital for the successful development of safe and effective therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(4-Fluorophenyl)azetidine-1-carboxamide be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the azetidine ring and subsequent functionalization. Key optimization strategies include:

  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) can enhance reaction efficiency .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–100°C improve solubility and reaction rates .
  • Purification Techniques : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol) ensures high purity .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure, fluorophenyl substituent, and carboxamide group (e.g., δ ~3.5–4.5 ppm for azetidine protons) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical: 220.23 g/mol) .

Q. How can researchers assess the compound’s potential pharmacological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and reaction pathways for electrophilic substitutions .
  • Reaction Prediction Tools : Apply algorithms like IBM RXN or Schrödinger’s AutoQSAR to propose feasible reactions (e.g., amide couplings, fluorophenyl modifications) .
  • Machine Learning : Train models on azetidine derivative datasets to predict regioselectivity in sulfonylation or alkylation reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published IC₅₀ values and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, buffer pH) to minimize variability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing fluorine with Cl/CH₃) to isolate structural contributors to activity .

Q. What experimental design principles optimize the synthesis of azetidine-carboxamide analogs?

  • Methodological Answer :

  • Factorial Design : Use a 2³ design to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions via response surface methodology .
  • DoE Software : Tools like JMP or Minitab automate parameter optimization and reduce trial-and-error approaches .
  • Scale-Up Considerations : Maintain consistent mixing efficiency and heat transfer when transitioning from mg to gram-scale synthesis .

Q. How can researchers elucidate the mechanism of action for this compound in neurological targets?

  • Methodological Answer :

  • Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding affinity to receptors (e.g., NMDA, σ-1) .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions over 100-ns trajectories to identify key binding residues .
  • Knockout Models : Validate target specificity using CRISPR-Cas9-modified cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.